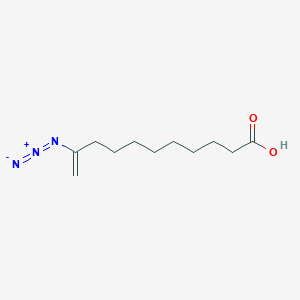
10-Azidoundec-10-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Azidoundec-10-enoic acid is an organic compound characterized by the presence of an azide group and a double bond within an eleven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-azidoundec-10-enoic acid typically involves the reaction of olefinic esters with iodoazide. For instance, the reaction of iodoazide adducts with methanolic potassium hydroxide yields this compound and 10-oxoundecanoic acid . This method is efficient and provides a straightforward route to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction involving olefinic esters and iodoazide makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 10-Azidoundec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in substitution reactions, forming triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions to form triazoles.
Major Products Formed:
Oxidation: 10-Oxoundecanoic acid.
Reduction: 10-Aminoundec-10-enoic acid.
Substitution: Various triazole derivatives.
Scientific Research Applications
10-Azidoundec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules.
Medicine: Research explores its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-azidoundec-10-enoic acid primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, facilitating the formation of triazole derivatives. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug synthesis.
Comparison with Similar Compounds
10-Nonadecenoic acid: Another long-chain unsaturated fatty acid with different functional groups.
10-Undecenoic acid: A structurally similar compound without the azide group, commonly used in the synthesis of polymers and bioactive molecules.
Uniqueness: 10-Azidoundec-10-enoic acid is unique due to the presence of both an azide group and a double bond within the same molecule. This combination allows for versatile chemical reactivity, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
92448-14-1 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
10-azidoundec-10-enoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-10(13-14-12)8-6-4-2-3-5-7-9-11(15)16/h1-9H2,(H,15,16) |
InChI Key |
FCPJKMOUVIVRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCCCCCCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















